molecular formula C23H16ClN5O3S B3404701 2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1242985-12-1

2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

Cat. No. B3404701
CAS RN: 1242985-12-1
M. Wt: 477.9
InChI Key: KBWSGYPMBJSXEO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, an oxadiazole ring, a thienopyrimidinone ring, and a phenylacetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via a halogenation reaction, the oxadiazole ring could be formed via a cyclization reaction, and the thienopyrimidinone ring could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups could potentially affect the compound’s reactivity and biological activity. For example, the oxadiazole ring is a heterocycle that is often found in pharmaceutical compounds and is known to have various biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, under acidic conditions, the compound could potentially undergo hydrolysis, breaking the amide bond to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. This could potentially involve in vitro and in vivo studies to determine its mechanism of action and potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been found to targetMycobacterium tuberculosis

Mode of Action

It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their targets

Biochemical Pathways

Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis This suggests that the compound may affect the biochemical pathways related to this strain

Pharmacokinetics

It is noted that all the potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400 This suggests that they are likely to maintain drug-likeness during lead optimization, which could impact their absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis This suggests that the compound may have a bactericidal effect on this strain

properties

IUPAC Name

2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O3S/c1-13-18-22(25-12-29(23(18)31)11-17(30)26-14-7-3-2-4-8-14)33-19(13)21-27-20(28-32-21)15-9-5-6-10-16(15)24/h2-10,12H,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWSGYPMBJSXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

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